1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide
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Overview
Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Similar compounds have been associated with the treatment or prophylaxis of diseases, particularly cardiovascular and renal diseases .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets in a way that leads to the treatment or prophylaxis of diseases .
Biochemical Pathways
It’s worth noting that similar compounds have been associated with the phosphatidylinositol 3-kinase (pi3k) signalling pathway, which is often associated with tumourigenesis, progression, and poor prognosis .
Pharmacokinetics
Similar compounds have been used for the manufacturing of pharmaceutical compositions for the treatment or prophylaxis of diseases .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by various factors, including the presence of other active ingredients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, such as the pyrazole and pyrimidine rings, followed by their functionalization and coupling with other intermediates.
Formation of Pyrazole and Pyrimidine Rings: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones, while the pyrimidine ring is often formed via the condensation of amidines with β-dicarbonyl compounds.
Functionalization: The functionalization of these rings involves introducing various substituents to achieve the desired chemical properties. This step may include halogenation, nitration, or alkylation reactions.
Coupling Reactions: The final step involves coupling the functionalized pyrazole and pyrimidine rings with the azetidine-3-carboxamide moiety. This is typically achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, minimizing the number of reaction steps, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and pathways.
Pharmaceutical Development: The compound is explored for its potential to be developed into drugs for treating diseases such as cancer, cardiovascular disorders, and neurological conditions.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with industrial relevance.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(1H-pyrazol-1-yl)pyrimidin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide
- 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide
- 1-(6-(1H-triazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide
Uniqueness
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide is unique due to its specific combination of heterocyclic rings and functional groups. This unique structure allows it to interact with a distinct set of biological targets, potentially offering advantages in terms of selectivity and potency compared to similar compounds.
Properties
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7OS/c26-17(23-18-22-13-4-1-2-5-14(13)27-18)12-9-24(10-12)15-8-16(20-11-19-15)25-7-3-6-21-25/h3,6-8,11-12H,1-2,4-5,9-10H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJREKOWIRXEAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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